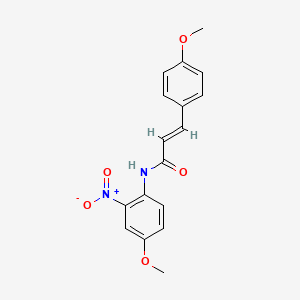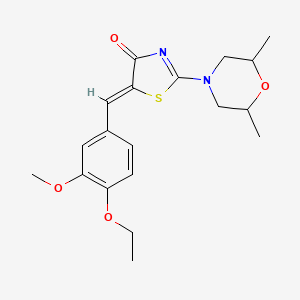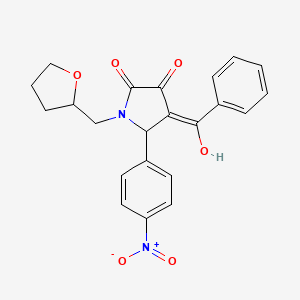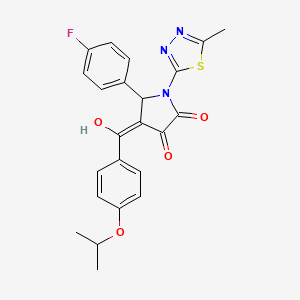
N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, indicating its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in disease processes. It has been found to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation. It has also been found to inhibit the activity of beta-secretase, which is involved in the formation of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in disease processes, as mentioned above. It has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
The advantages of using N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide in lab experiments include its potential as a therapeutic agent for various diseases, as well as its well-studied synthesis method and mechanism of action. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are various future directions for the study of N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide. One potential direction is the further study of its potential use as an anti-cancer agent, as well as its potential use in the treatment of Alzheimer's disease. Another potential direction is the development of more efficient synthesis methods for the compound, as well as the study of its potential side effects and toxicity. Overall, further research on this compound could lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction between 4-methoxy-2-nitroaniline and 4-methoxyphenylacetic acid, followed by the addition of acetic anhydride and triethylamine. The resultant compound is then purified through column chromatography to obtain the final product.
科学的研究の応用
N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in various scientific studies, indicating its potential as a therapeutic agent for various diseases. It has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.
特性
IUPAC Name |
(E)-N-(4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-13-6-3-12(4-7-13)5-10-17(20)18-15-9-8-14(24-2)11-16(15)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJORSUNCKNBBK-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5369247.png)
![3-[2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B5369257.png)
![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5369274.png)
![2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5369279.png)
![N-methyl-N-[(5-{[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5369284.png)
![2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5369285.png)

![2-methoxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5369296.png)
![N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5369300.png)
![methyl 4-[(3-{[(2-chlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5369303.png)

![2-(4-chloro-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5369316.png)

